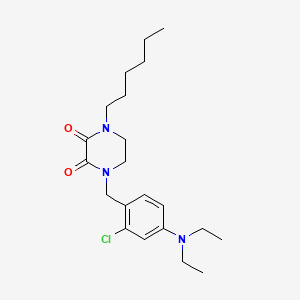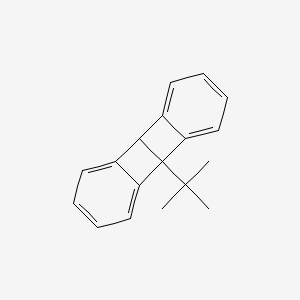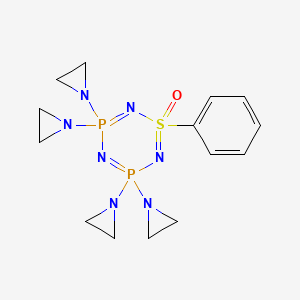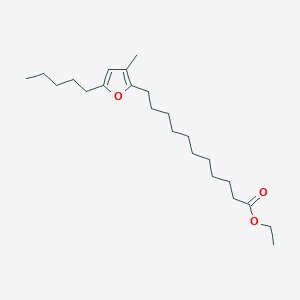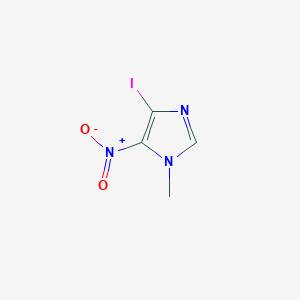
4-(Diphenylphosphoryl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylphosphoryl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)benzohydrazide typically involves the reaction of 4-(Diphenylphosphoryl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted benzohydrazides and related derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidene-4-(tert-butyl)benzohydrazide: Known for its urease inhibition activity.
4-Hydroxybenzhydrazide: Used as a corrosion inhibitor and in biological applications.
Naphthyl-N-acylhydrazone: Characterized as p38α MAPK inhibitors with anti-inflammatory action.
Uniqueness
4-(Diphenylphosphoryl)benzohydrazide stands out due to its unique diphenylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, including its potential use as a therapeutic agent and in materials science .
Properties
CAS No. |
78952-89-3 |
|---|---|
Molecular Formula |
C19H17N2O2P |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-diphenylphosphorylbenzohydrazide |
InChI |
InChI=1S/C19H17N2O2P/c20-21-19(22)15-11-13-18(14-12-15)24(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,20H2,(H,21,22) |
InChI Key |
SIJQVBHZJNDZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


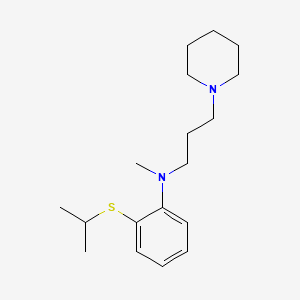
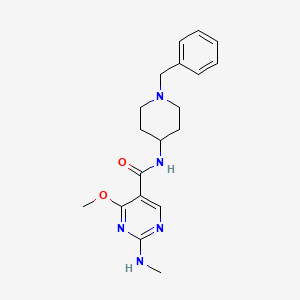

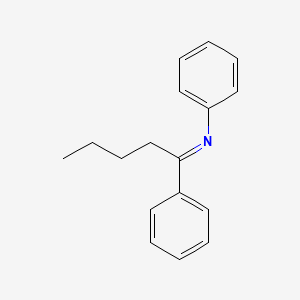

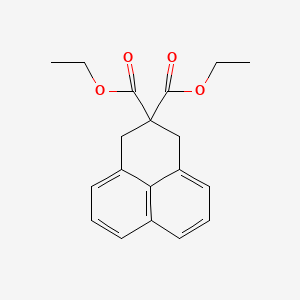
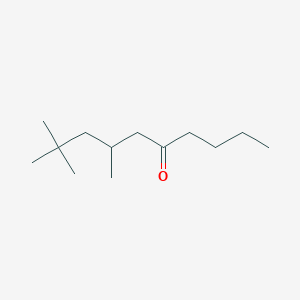
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
